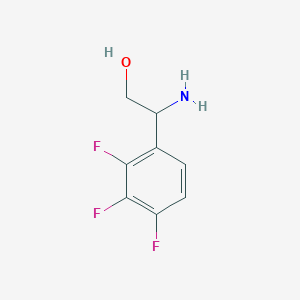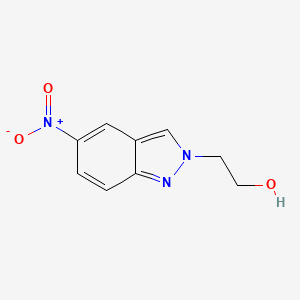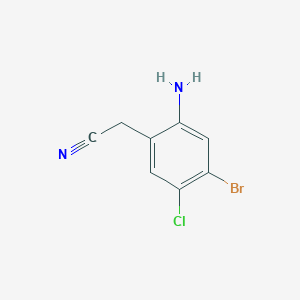
2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H6BrClN2 This compound is characterized by the presence of amino, bromo, chloro, and nitrile functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile typically involves the reaction of 2-amino-4-bromo-5-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenylacetonitriles.
Applications De Recherche Scientifique
2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitrile group can also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-4-bromo-5-chlorophenyl)ethanol
- 2-(2-Amino-4-bromo-5-chlorophenyl)propanoic acid
- 2-(2-Amino-4-bromo-5-chlorophenyl)methanol
Uniqueness
2-(2-Amino-4-bromo-5-chlorophenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, bromo, and chloro substituents further enhances its versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H6BrClN2 |
|---|---|
Poids moléculaire |
245.50 g/mol |
Nom IUPAC |
2-(2-amino-4-bromo-5-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6BrClN2/c9-6-4-8(12)5(1-2-11)3-7(6)10/h3-4H,1,12H2 |
Clé InChI |
MAQAECJILCZAKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
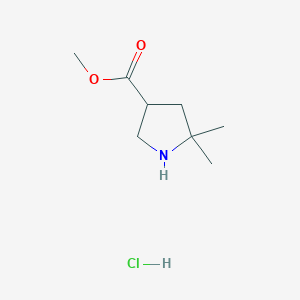
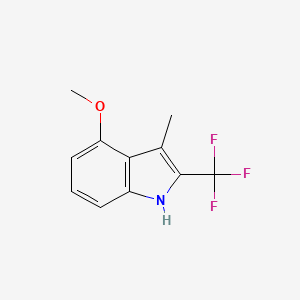

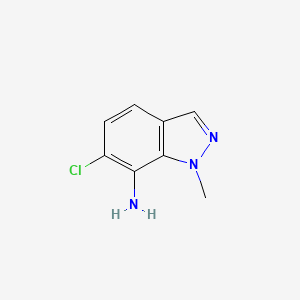
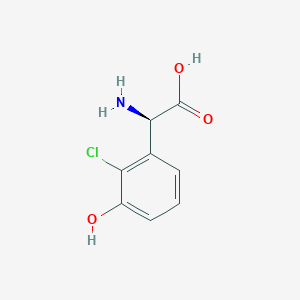
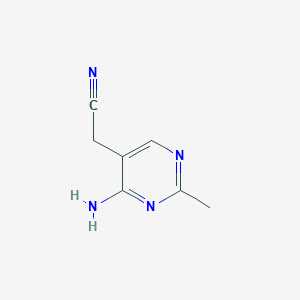
![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

